molecular formula C10H18N4O B13137038 6-(tert-Butyl(methyl)amino)-1-ethyl-1,3,5-triazin-2(1H)-one

6-(tert-Butyl(methyl)amino)-1-ethyl-1,3,5-triazin-2(1H)-one

Cat. No.: B13137038
M. Wt: 210.28 g/mol
InChI Key: BPTPHDGJMUFCSQ-UHFFFAOYSA-N
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Description

6-(tert-Butyl(methyl)amino)-1-ethyl-1,3,5-triazin-2(1H)-one is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butyl(methyl)amino)-1-ethyl-1,3,5-triazin-2(1H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-ethyl-1,3,5-triazin-2(1H)-one with tert-butyl(methyl)amine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 50°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butyl(methyl)amino)-1-ethyl-1,3,5-triazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl(methyl)amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of substituted triazine derivatives with different functional groups.

Scientific Research Applications

6-(tert-Butyl(methyl)amino)-1-ethyl-1,3,5-triazin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(tert-Butyl(methyl)amino)-1-ethyl-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 6-(tert-Butylamino)-1-ethyl-1,3,5-triazin-2(1H)-one
  • 6-(Methylamino)-1-ethyl-1,3,5-triazin-2(1H)-one
  • 6-(tert-Butyl(methyl)amino)-1-methyl-1,3,5-triazin-2(1H)-one

Uniqueness

6-(tert-Butyl(methyl)amino)-1-ethyl-1,3,5-triazin-2(1H)-one is unique due to the presence of both tert-butyl and methyl groups on the amino substituent, which can influence its reactivity and interactions with other molecules. This structural feature may confer distinct properties compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

6-[tert-butyl(methyl)amino]-1-ethyl-1,3,5-triazin-2-one

InChI

InChI=1S/C10H18N4O/c1-6-14-8(11-7-12-9(14)15)13(5)10(2,3)4/h7H,6H2,1-5H3

InChI Key

BPTPHDGJMUFCSQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=NC1=O)N(C)C(C)(C)C

Origin of Product

United States

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